molecular formula C17H36OSn B14351579 5-(Tributylstannyl)pent-3-en-1-ol CAS No. 99545-32-1

5-(Tributylstannyl)pent-3-en-1-ol

Cat. No.: B14351579
CAS No.: 99545-32-1
M. Wt: 375.2 g/mol
InChI Key: BYUNNGWYDSHVDE-UHFFFAOYSA-N
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Description

5-(Tributylstannyl)pent-3-en-1-ol is an organotin compound characterized by the presence of a tributylstannyl group attached to a pentenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tributylstannyl)pent-3-en-1-ol typically involves the reaction of a suitable pentenol precursor with a tributylstannyl reagent. One common method is the hydrostannylation of a pentenol derivative using tributyltin hydride in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as distillation or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-(Tributylstannyl)pent-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The double bond can be reduced to yield saturated derivatives.

    Substitution: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as halides or organometallic reagents can be used to replace the tributylstannyl group.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted pentenol derivatives.

Scientific Research Applications

5-(Tributylstannyl)pent-3-en-1-ol has several applications in scientific research:

    Organic Synthesis: Used as a precursor in the synthesis of complex organic molecules.

    Materials Science: Employed in the preparation of organotin-based materials with unique properties.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a reagent in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 5-(Tributylstannyl)pent-3-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group and the hydroxyl group. The tributylstannyl group acts as a leaving group in substitution reactions, while the hydroxyl group can undergo oxidation or reduction. The compound’s reactivity is influenced by the electronic and steric effects of the tributylstannyl group.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trimethylstannyl)pent-3-en-1-ol
  • 5-(Triethylstannyl)pent-3-en-1-ol
  • 5-(Triphenylstannyl)pent-3-en-1-ol

Uniqueness

5-(Tributylstannyl)pent-3-en-1-ol is unique due to the specific properties imparted by the tributylstannyl group. Compared to its trimethyl, triethyl, and triphenyl counterparts, the tributylstannyl group provides a balance of steric bulk and electronic effects, making it particularly useful in certain synthetic applications. The compound’s reactivity and stability are also influenced by the size and nature of the substituent groups.

Properties

CAS No.

99545-32-1

Molecular Formula

C17H36OSn

Molecular Weight

375.2 g/mol

IUPAC Name

5-tributylstannylpent-3-en-1-ol

InChI

InChI=1S/C5H9O.3C4H9.Sn/c1-2-3-4-5-6;3*1-3-4-2;/h2-3,6H,1,4-5H2;3*1,3-4H2,2H3;

InChI Key

BYUNNGWYDSHVDE-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC=CCCO

Origin of Product

United States

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